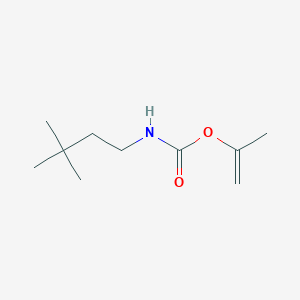
prop-1-en-2-yl N-(3,3-dimethylbutyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
prop-1-en-2-yl N-(3,3-dimethylbutyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various applications, including pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. This particular compound is known for its unique structural features, which include a prop-1-en-2-yl group and a 3,3-dimethylbutyl group attached to the carbamate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of prop-1-en-2-yl N-(3,3-dimethylbutyl)carbamate can be achieved through several methods. One common approach involves the reaction of 3,3-dimethylbutylamine with prop-1-en-2-yl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out at room temperature and yields the desired carbamate ester.
Industrial Production Methods: In an industrial setting, the production of carbamates often involves the use of phosgene or phosgene derivatives. due to the hazardous nature of phosgene, alternative methods have been developed. One such method involves the use of dimethyl carbonate as a safer and more environmentally friendly carbamoylating agent. The reaction of 3,3-dimethylbutylamine with dimethyl carbonate in the presence of a suitable catalyst, such as iron-chrome catalyst TZC-3/1, can yield this compound with high selectivity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: prop-1-en-2-yl N-(3,3-dimethylbutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: The major products include oxidized derivatives of the carbamate.
Reduction: The major products include reduced forms of the carbamate.
Substitution: The major products include substituted carbamates with different functional groups.
Wissenschaftliche Forschungsanwendungen
prop-1-en-2-yl N-(3,3-dimethylbutyl)carbamate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals and as a stabilizer in certain industrial processes
Wirkmechanismus
The mechanism of action of prop-1-en-2-yl N-(3,3-dimethylbutyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by carbamoylation of the active site, leading to the inactivation of the enzyme. This mechanism is similar to that of other carbamate compounds, which act as enzyme inhibitors by forming a covalent bond with the active site of the enzyme .
Vergleich Mit ähnlichen Verbindungen
- prop-1-en-2-yl N-(3,3-dimethylbutyl)carbamate
- Prop-1-en-2-yl (3,3-dimethylbutyl)urea
- Prop-1-en-2-yl (3,3-dimethylbutyl)thiocarbamate
Comparison: this compound is unique due to its specific structural features and the presence of the carbamate group. Compared to similar compounds, it exhibits distinct chemical reactivity and biological activity. For example, while Prop-1-en-2-yl (3,3-dimethylbutyl)urea may have similar chemical properties, its biological activity can differ significantly due to the presence of the urea group instead of the carbamate group .
Eigenschaften
Molekularformel |
C10H19NO2 |
|---|---|
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
prop-1-en-2-yl N-(3,3-dimethylbutyl)carbamate |
InChI |
InChI=1S/C10H19NO2/c1-8(2)13-9(12)11-7-6-10(3,4)5/h1,6-7H2,2-5H3,(H,11,12) |
InChI-Schlüssel |
RMUYSMXTFHAPII-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)OC(=O)NCCC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















